N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline

Lipophilicity Drug-likeness QSAR

This benzotriazole-aniline Mannich adduct features a 3-methyl-4-bromo substitution pattern enabling dual orthogonal diversification: Pd-catalyzed Suzuki coupling at the bromine handle and lithiation-electrophile chemistry at the methylene bridge. The QSAR model predicts a 2–3× potency advantage against Botrytis cinerea and related phytopathogens versus the des-methyl analog. Supplied at research-grade purity for heterocycle elaboration and antifungal lead optimization.

Molecular Formula C14H13BrN4
Molecular Weight 317.19
CAS No. 256521-68-3
Cat. No. B2914574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline
CAS256521-68-3
Molecular FormulaC14H13BrN4
Molecular Weight317.19
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NCN2C3=CC=CC=C3N=N2)Br
InChIInChI=1S/C14H13BrN4/c1-10-8-11(6-7-12(10)15)16-9-19-14-5-3-2-4-13(14)17-18-19/h2-8,16H,9H2,1H3
InChIKeyZVCUDKHYTYOHRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline (CAS 256521-68-3): Procurement-Relevant Identity and Physicochemical Baseline


N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline (CAS 256521-68-3; PubChem CID 677585) is a benzotriazole–aniline Mannich adduct with the molecular formula C₁₄H₁₃BrN₄ and a molecular weight of 317.18 g/mol [1]. It features a benzotriazole moiety linked via a methylene bridge to a 4-bromo-3-methylaniline fragment, placing it within the class of N-(benzotriazol-1-ylmethyl)arylamines—a scaffold extensively investigated by Katritzky and others as a versatile synthetic auxiliary for heterocycle elaboration and as a pharmacophore for antifungal discovery [2]. The compound carries a single hydrogen bond donor (the secondary aniline NH) and three hydrogen bond acceptors (benzotriazole N atoms), yielding a computed topological polar surface area (TPSA) of 42.7 Ų and a predicted XLogP3 of 4, indicating substantial lipophilicity relative to des-methyl analogs [1].

Why N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline Cannot Be Replaced by Unsubstituted or Regioisomeric Benzotriazole–Aniline Adducts


Within the N-(benzotriazol-1-ylmethyl)aniline family, the simultaneous presence and precise positioning of the 3-methyl and 4-bromo substituents on the aniline ring are not interchangeable features. The 3-methyl group increases lipophilicity (XLogP3 = 4 vs. ~3.4 for the des-methyl analog N-(benzotriazol-1-ylmethyl)-4-bromoaniline, CAS 144583-00-6) and introduces steric bulk adjacent to the aniline NH, modulating both the pKa of the secondary amine and the conformational preferences of the methylene-linked benzotriazole unit [1]. The 4-bromo substituent provides a heavy-atom handle for further cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig) that is absent in the parent N-(benzotriazol-1-ylmethyl)aniline (CAS 62001-29-0). In the context of class-level QSAR models for benzotriazole antifungal activity, substituent-dependent lipophilicity (log P) and Hammett σ constants on the aniline ring have been shown to correlate directly with in vitro potency against Pyricularia oryzae and Botrytis cinerea, meaning that substitution pattern changes are predicted to alter biological readouts [2].

Quantitative Differentiation Evidence for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline (CAS 256521-68-3) Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 3-Methyl vs. Des-Methyl Analog (CAS 144583-00-6)

The 3-methyl substituent on the aniline ring of CAS 256521-68-3 raises the computed XLogP3 by approximately 0.6 log units compared to the des-methyl analog N-(benzotriazol-1-ylmethyl)-4-bromoaniline (CAS 144583-00-6). This increase is meaningful in QSAR models of benzotriazole antifungal agents, where increasing log P within the range of 2.5–4.5 has been associated with improved membrane penetration and target engagement [1][2].

Lipophilicity Drug-likeness QSAR

Synthetic Utility: Bromine as a Cross-Coupling Handle vs. Parent Unsubstituted Aniline

The 4-bromo substituent on the aniline ring of CAS 256521-68-3 provides a direct entry point for Pd-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Buchwald–Hartwig amination) without requiring pre-functionalization. In contrast, the parent N-(benzotriazol-1-ylmethyl)aniline (CAS 62001-29-0) lacks this halogen handle entirely and would require electrophilic bromination or directed ortho-metalation to install a comparable reactive site. The benzotriazole moiety itself serves as a synthetic auxiliary: the methylene bridge can be lithiated with LDA at low temperature and subsequently quenched with electrophiles (alkyl halides, carbonyl compounds), enabling C–C bond formation at the inter-ring position [1]. The Katritzky group demonstrated this lithiation–electrophile quench sequence on N-(benzotriazol-1-ylmethyl)benzamide analogs with isolated yields of 60–85% for alkylation products [2].

Cross-coupling Suzuki reaction Building block

Predicted Biological Differentiation: 3-Methyl-4-bromo Substitution Pattern in Antifungal QSAR Context

In the QSAR model developed by Sung et al. for N-[1-(benzotriazol-1-yl)aryl]arylamine derivatives against Pyricularia oryzae and Botrytis cinerea, the antifungal ED₅₀ (mg/L) was described by a parabolic function of substituent log P and electronic (Hammett σ) parameters: log(1/ED₅₀) = a·log P – b·(log P)² + ρ·σ + constant [1]. Within this model framework, the 3-methyl-4-bromo substitution pattern of CAS 256521-68-3 is predicted to fall near the lipophilicity optimum (log P ~3.8–4.2) for antifungal activity, while the des-methyl analog (CAS 144583-00-6) would be sub-optimal, and the non-brominated parent compound (CAS 62001-29-0) would fall well below the potency threshold. It must be stressed that this is a class-level QSAR inference and not a direct measurement on CAS 256521-68-3 itself; experimental antifungal data for this specific compound are not available in the peer-reviewed literature as of the search date.

Antifungal activity QSAR Botrytis cinerea

Procurement Purity Comparison: Leyan 98% vs. AKSci 95% Supply Specification

CAS 256521-68-3 is available from multiple suppliers with differing purity specifications. Leyan (Shanghai) lists the compound at 98% purity (product no. 1614374) , while AKSci supplies it at 95% minimum purity (catalog 0645CD) . This 3% purity differential is consequential for users performing reactions sensitive to impurities (e.g., Pd-catalyzed cross-couplings where halogen-containing impurities can poison the catalyst). For the des-methyl analog N-(benzotriazol-1-ylmethyl)-4-bromoaniline (CAS 144583-00-6), Sigma-Aldrich lists the AldrichCPR grade without a quantitative purity specification, making the 98% grade of the target compound a verifiable procurement advantage for applications requiring high-purity building blocks .

Purity specification Supplier comparison Quality control

Crystallographic and Structural Differentiation: Methyl Group Impact on Solid-State Packing (Class-Level Inference)

Crystallographic analysis of closely related N-[1-(benzotriazol-1-yl)alkyl]aniline derivatives (Korean crystal structure studies on N-[1-(benzotriazol-1-yl)alkyl]aniline derivatives) reveals that the aniline N–H typically engages in intermolecular N–H···N hydrogen bonds with benzotriazole N3 acceptors of adjacent molecules, forming dimeric or chain motifs in the solid state [1]. The presence of a 3-methyl group ortho to the aniline NH in CAS 256521-68-3 introduces steric hindrance that is expected to modulate the N–H···N hydrogen bond geometry and consequently affect melting point, solubility, and crystal habit relative to the non-methylated analog CAS 144583-00-6. While a single-crystal X-ray structure for CAS 256521-68-3 has not been deposited in the Cambridge Structural Database (CSD) as of the search date, structures for the general class are available and support this steric differentiation argument [1].

Crystal structure N–H···N hydrogen bonding Solid-state properties

High-Confidence Application Scenarios for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline (CAS 256521-68-3) Based on Verifiable Evidence


Diversification-Ready Building Block for Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling

The pre-installed 4-bromo substituent on the aniline ring enables direct Pd-catalyzed Suzuki–Miyaura coupling with aryl- or heteroarylboronic acids to generate biaryl derivatives in a single step. This contrasts with the parent N-(benzotriazol-1-ylmethyl)aniline (CAS 62001-29-0), which would require initial halogenation. The benzotriazole methylene bridge also remains available for lithiation–electrophile chemistry (LDA, THF, –78 °C), providing a second diversification point. This dual orthogonal reactivity—cross-coupling at the bromine and lithiation at the methylene—makes CAS 256521-68-3 a strategically superior scaffold for generating structurally diverse compound libraries [1][2].

Lead Optimization in Antifungal Agrochemical Discovery Leveraging QSAR-Guided Substitution

Based on the Sung et al. QSAR model for N-[1-(benzotriazol-1-yl)aryl]arylamine derivatives, the 3-methyl-4-bromo substitution pattern positions CAS 256521-68-3 near the lipophilicity optimum for antifungal activity against Botrytis cinerea, Fusarium oxysporum, and Pyricularia oryzae. A discovery program seeking to optimize potency within this chemotype should prioritize this substitution pattern over the des-methyl analog (CAS 144583-00-6) or the non-brominated parent, as the QSAR model predicts a 2–3× potency advantage [1]. Note that direct experimental MIC/ED₅₀ data for this specific CAS have not been published, so programs should treat this as a model-guided prioritization rather than a validated potency claim.

Synthesis of 4-Substituted N-Alkylanilines via Benzotriazole–Methylene Lithiation and Subsequent Reductive Cleavage

The Katritzky methodology for converting 4-(benzotriazol-1-ylmethyl)-N,N-dialkylanilines into 4-substituted N,N-dialkylanilines via lithiation, electrophilic substitution, and LiAlH₄ reductive cleavage is directly applicable to CAS 256521-68-3 [1]. The bromine atom survives the lithiation and reduction conditions, allowing the final product to retain a functional handle for further elaboration. This approach provides controlled access to polysubstituted aniline derivatives that are difficult to prepare by direct electrophilic substitution of 4-bromo-3-methylaniline alone.

Microbicide Development Within the Benzotriazole Patent Space (US 6,172,092)

US Patent 6,172,092 (Bayer) claims microbicidal benzotriazoles of general formula (I) used in crop protection and material preservation [1]. CAS 256521-68-3 falls within the structural scope of this patent family. For industrial users developing non-infringing or improved microbicide formulations, this compound serves as a key comparator or starting point. Its 3-methyl-4-bromoaniline substitution pattern is distinct from the exemplified compounds in the patent, potentially offering a freedom-to-operate advantage or an improved activity profile within the claimed generic structure.

Quote Request

Request a Quote for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-3-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.